3-{(E)-[2-(4-苄基哌嗪)-1,3-噻唑-5-基]甲基亚)-1,3-二氢-2H-吲哚-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-{(E)-[2-(4-benzylpiperazino)-1,3-thiazol-5-yl]methylidene}-1,3-dihydro-2H-indol-2-one” is a chemical compound with the molecular formula C23H22N4OS . It is a derivative of 1,3-dihydro-2H-indol-2-ones, which are reported to exhibit a wide variety of biodynamic activities such as antituberculer, anti HIV, fungicidal, antibacterial, anticonvulsant .
Synthesis Analysis
The synthesis of various 5-substituted-3-[{5-(6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4 tetrahydro pyrimidin-5-yl)-1,3,4-thiadiazol-2-yl}imino]-1,3-dihydro-2H-indol-2-one derivatives has been reported using one pot multicomponent-Biginelli reaction via CaCl(2) catalyst .
Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as PubChem . The IUPAC Standard InChI for this compound is InChI=1S/C8H7NO/c10-8-5-6-3-1-2-4-7 (6)9-8/h1-4H,5H2, (H,9,10) .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases. For instance, the molecular weight of this compound is 133.1473 . More detailed information about its physical and chemical properties can be found on the PubChem database .
科学研究应用
抗炎活性
研究重点关注了噻唑并[3,2-a]嘧啶衍生物的合成及其抗炎活性的测试。在某些剂量下,与吲哚美辛相比,这些化合物显示出中等的抗炎活性。这表明它们作为治疗炎症相关疾病的治疗剂的潜力(Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999)。
抗菌和抗真菌剂
多项研究合成了新型噻唑烷并-4-酮衍生物,研究了它们的体内抗炎和体外抗菌活性。一些化合物表现出显着的抗炎和轻度的抗菌活性,而另一些化合物则表现出良好的抗真菌特性,表明它们作为抗菌剂和抗真菌剂的潜力(Shelke, Mhaske, Nandave, Narkhade, Walhekar, & Bobade, 2012)。
抗癌特性
重点关注新型N-苄基阿普辛诺辛类似物的合成及其作为潜在抗癌剂的评估,已显示出对特定癌细胞系的显着生长抑制作用。这些发现为新型抗癌药物的开发提供了一条途径(Penthala, Yerramreddy, & Crooks, 2011)。
药理学研究
基于3-{(E)-[2-(4-苄基哌嗪)-1,3-噻唑-5-基]亚甲基}-1,3-二氢-2H-吲哚-2-酮结构的化合物已被用于药理学研究,特别是在α(1)-肾上腺素受体拮抗剂的研究中。这包括设计、合成和评估化合物的生物活性,强调了开发具有特定药理特性的新药的潜力(Betti et al., 2002)。
属性
IUPAC Name |
(3E)-3-[[2-(4-benzylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c28-22-20(19-8-4-5-9-21(19)25-22)14-18-15-24-23(29-18)27-12-10-26(11-13-27)16-17-6-2-1-3-7-17/h1-9,14-15H,10-13,16H2,(H,25,28)/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAMNOQBFXRPRE-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(S3)C=C4C5=CC=CC=C5NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(S3)/C=C/4\C5=CC=CC=C5NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。